molecular formula C8H10ClN3S B1349781 N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide CAS No. 66298-10-0

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B1349781
CAS No.: 66298-10-0
M. Wt: 215.7 g/mol
InChI Key: MNHFCGWLGJWPMN-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C8H10ClN3S and its molecular weight is 215.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 15.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide derivatives have been explored for their potential anticonvulsant properties. Studies have shown that certain compounds within this chemical class can provide significant protection in seizure models, indicating their potential as anticonvulsant agents. These compounds have exhibited good binding properties with epilepsy molecular targets, suggesting a mechanism through which they may exert their anticonvulsant effects (Tripathi & Kumar, 2013).

Heterocyclic Chemistry

The reaction of N-substituted hydrazinecarbothioamides with certain nitriles can lead to the formation of various heterocyclic rings. These reactions have been extensively studied for their ability to produce novel heterocyclic compounds, which could have diverse applications in medicinal chemistry and drug design (Aly et al., 2018).

Coordination Chemistry

This compound derivatives have also been utilized in coordination chemistry to form complexes with metals such as copper and nickel. These coordination compounds have shown potential in inhibiting the growth and propagation of certain cancer cells, indicating their potential use in chemotherapy (Pakhontsu et al., 2014).

Cancer Research

Derivatives of this compound have been evaluated for their activity against specific cancer cell lines, such as HER-2 overexpressed breast cancer cells. These studies aim to identify compounds that could serve as potential therapeutic agents for treating certain types of cancer (Bhat et al., 2015).

Molecular Docking Studies

The interaction of this compound derivatives with biological targets has been explored through molecular docking studies. These studies help in understanding the binding properties of these compounds to various receptors, which is crucial for drug design and development (Tripathi et al., 2012).

Properties

IUPAC Name

1-amino-3-(5-chloro-2-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-5-2-3-6(9)4-7(5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHFCGWLGJWPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369659
Record name N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66298-10-0
Record name N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66298-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Chloro-2-methylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Chloro-2-methylphenyl)-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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